molecular formula C8H4ClF3N4O B1399729 N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide CAS No. 947248-50-2

N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide

Cat. No. B1399729
CAS RN: 947248-50-2
M. Wt: 264.59 g/mol
InChI Key: QIQOLQVNKVXLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide, also known as CIPT, is a synthetic compound that has been widely used in scientific research for its various applications. CIPT is a small molecule inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems. CIPT has been used in a variety of studies, including those related to Alzheimer's disease, Parkinson's disease, and multiple sclerosis (MS).

Scientific Research Applications

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold is a critical heterocyclic nucleus in medicinal chemistry, offering a variety of bioactive molecules. A notable example is the kinase inhibitor ponatinib, which spurred interest in exploring imidazo[1,2-b]pyridazine derivatives for potential therapeutic applications. These derivatives have been investigated for their structure-activity relationships (SAR), aiming to enhance their pharmacokinetic profiles and efficacy in medicinal applications (Garrido et al., 2021).

Heterocyclic N-oxide Derivatives

Heterocyclic N-oxide derivatives, related to imidazo[1,2-b]pyridazine structures, are known for their versatility as synthetic intermediates and biological significance. These compounds have shown various functionalities in metal complexes formation, catalysts design, asymmetric synthesis, and medical applications, including potential activities as anticancer, antibacterial, and anti-inflammatory agents. Their significant role in advanced chemistry and drug development highlights the importance of such heterocyclic N-oxide motifs in scientific research (Li et al., 2019).

Pyrimidine-based Optical Sensors

Compounds with pyrimidine derivatives have been effectively utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for optical sensor applications. This utility, alongside their biological and medicinal applications, demonstrates the versatility of pyrimidine and related heterocycles in the development of new technologies for detection and measurement purposes (Jindal & Kaur, 2021).

Quinazolines and Pyrimidines in Optoelectronic Materials

Quinazolines and pyrimidines, similar in structural complexity to the subject compound, have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, showing the potential of such heterocycles in the development of advanced materials for technological applications (Lipunova et al., 2018).

properties

IUPAC Name

N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N4O/c9-4-1-2-6-13-5(3-16(6)15-4)14-7(17)8(10,11)12/h1-3H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQOLQVNKVXLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)NC(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166802
Record name N-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

947248-50-2
Record name N-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947248-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide
Reactant of Route 3
Reactant of Route 3
N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide
Reactant of Route 4
Reactant of Route 4
N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide
Reactant of Route 5
Reactant of Route 5
N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide
Reactant of Route 6
Reactant of Route 6
N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.